(Z)-1-Nitro-3,3,3-trifluoro-1-propene
Overview
Description
(Z)-1-Nitro-3,3,3-trifluoro-1-propene: is an organic compound characterized by the presence of a nitro group and trifluoromethyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Nitro-3,3,3-trifluoro-1-propene typically involves the reaction of 3,3,3-trifluoropropene with a nitrating agent under controlled conditions. One common method includes the use of nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-1-Nitro-3,3,3-trifluoro-1-propene can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-1-Nitro-3,3,3-trifluoro-1-propene is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its unique structural features.
Medicine:
Drug Development: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which (Z)-1-Nitro-3,3,3-trifluoro-1-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
(E)-1-Nitro-3,3,3-trifluoro-1-propene: The geometric isomer of the compound, differing in the spatial arrangement of the nitro and trifluoromethyl groups.
1-Nitro-2,2,2-trifluoroethane: A related compound with a shorter carbon chain.
1-Nitro-3,3,3-trifluoropropane: A saturated analog of the compound.
Uniqueness:
Geometric Isomerism: The (Z)-isomer has distinct chemical and physical properties compared to the (E)-isomer, influencing its reactivity and applications.
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic and steric effects, enhancing the compound’s stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
(Z)-3,3,3-trifluoro-1-nitroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKHHHXXJZMXBH-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\[N+](=O)[O-])\C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371-96-0 | |
Record name | NSC3632 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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